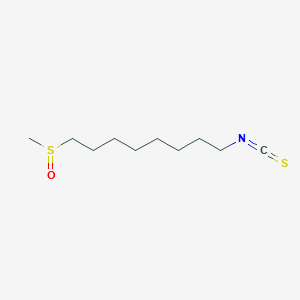

8-Methylsulfinyloctyl isothiocyanate

Description

Structure

3D Structure

Properties

IUPAC Name |

1-isothiocyanato-8-methylsulfinyloctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NOS2/c1-14(12)9-7-5-3-2-4-6-8-11-10-13/h2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRXKWOQVFKZAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCCCCCN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430802 | |

| Record name | Octane, 1-isothiocyanato-8-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75272-81-0, 31456-68-5 | |

| Record name | Octane, 1-isothiocyanato-8-(methylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hirsutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035923 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling 8-Methylsulfinyloctyl Isothiocyanate: A Technical Guide to its Natural Origins, Abundance, and Biological Activity

For Immediate Release

This technical guide provides a comprehensive overview of 8-Methylsulfinyloctyl isothiocyanate (8-MSOO-ITC), a promising bioactive compound for researchers, scientists, and drug development professionals. This document details its primary natural sources, quantitative abundance, experimental protocols for its analysis, and key signaling pathways it modulates.

Natural Sources and Abundance

This compound is a naturally occurring isothiocyanate primarily found in cruciferous vegetables of the Brassicaceae family. The most significant dietary source of this compound is watercress (Nasturtium officinale). The isothiocyanate itself is formed from its precursor glucosinolate, 8-(methylsulfinyl)octyl glucosinolate (also known as glucohirsutin), through enzymatic hydrolysis by myrosinase upon plant tissue disruption.

Quantitative analysis of the precursor glucosinolate in watercress provides an estimate of the potential yield of 8-MSOO-ITC. The abundance of this precursor can vary depending on the plant's growth conditions, harvest time, and processing methods.

| Plant Source | Compound | Part of Plant | Abundance |

| Watercress (Nasturtium officinale) | 8-(Methylsulfinyl)octyl Glucosinolate (Glucohirsutin) | Herb | 42.79 ± 0.49 mg/100 g DW[1] |

Table 1: Quantitative Abundance of this compound Precursor in Natural Sources. DW = Dry Weight.

Experimental Protocols

The extraction and quantification of this compound from its natural sources involve a multi-step process. The following protocols are based on established methodologies for the analysis of isothiocyanates from plant matrices.

Glucosinolate Extraction from Watercress

This protocol focuses on the extraction of the precursor glucosinolates.

-

Sample Preparation: Freeze-dry fresh watercress samples (flowers, leaves, or stems) and grind them into a fine powder.

-

Extraction:

-

Mix one gram of the powdered sample with 100 mL of 70% (v/v) aqueous methanol.

-

Heat the suspension at 80°C for 30 minutes.

-

Sonicate the mixture for an additional 30 minutes at room temperature.

-

Centrifuge the extract at 3000 x g for 20 minutes.

-

Dilute the supernatant with UPLC-grade water (1:10 dilution).

-

Filter the diluted solution through a 0.22 µm syringe filter before analysis.[2]

-

-

Analysis: The filtered extract is then ready for analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) to identify and quantify the glucosinolates present.

Isothiocyanate Extraction and Quantification

This protocol describes the enzymatic conversion of glucosinolates to isothiocyanates and their subsequent extraction.

-

Enzymatic Hydrolysis:

-

Dissolve five grams of the powdered watercress sample in 350 mL of phosphate-buffered saline (PBS) at pH 7.0, containing 0.5 mmol of ascorbic acid.

-

Heat the suspension at 37°C and stir vigorously for 2 hours to facilitate the enzymatic action of myrosinase.

-

-

Extraction:

-

Derivatization (Optional but Recommended): Due to the volatility and instability of isothiocyanates, a derivatization step can be employed to convert them into more stable and ionizable thiourea (B124793) derivatives by reacting the extract with an ammonia (B1221849) solution.[2]

-

Analysis: The resulting extract (or the derivatized sample) is then concentrated and analyzed using UPLC-MS/MS for the identification and quantification of this compound.

Signaling Pathway Modulation

This compound has been shown to exert its biological effects by modulating several key cellular signaling pathways. A primary target is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to inducers like 8-MSOO-ITC, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.

In addition to the Nrf2 pathway, 8-MSOO-ITC has been found to modulate other important signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, and ERK) and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which are involved in inflammation and immune responses.[4][5][6]

Visualizations

References

- 1. Phytochemical and Biological Activity Studies on Nasturtium officinale (Watercress) Microshoot Cultures Grown in RITA® Temporary Immersion Systems [mdpi.com]

- 2. Polyphenolics, glucosinolates and isothiocyanates profiling of aerial parts of Nasturtium officinale (Watercress) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Polyphenolics, glucosinolates and isothiocyanates profiling of aerial parts of Nasturtium officinale (Watercress) [frontiersin.org]

- 4. (R)-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophages: chemical synthesis and molecular signaling pathways involved - Food & Function (RSC Publishing) [pubs.rsc.org]

- 5. ( R )-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophage ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO02009F [pubs.rsc.org]

- 6. deepdyve.com [deepdyve.com]

An In-depth Technical Guide on the Biological Activity of 8-Methylsulfinyloctyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylsulfinyloctyl isothiocyanate (8-MSOO-ITC), a naturally occurring isothiocyanate found in cruciferous vegetables such as watercress, has garnered significant scientific interest for its potent biological activities. This technical guide provides a comprehensive overview of the current understanding of 8-MSOO-ITC's mechanisms of action, focusing on its anti-inflammatory, antioxidant, and chemopreventive properties. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts. The intricate signaling pathways modulated by 8-MSOO-ITC, including the Nrf2, MAPK, JAK/STAT, and NLRP3 inflammasome pathways, are elucidated through structured data and visual diagrams.

Introduction

Isothiocyanates (ITCs) are a class of sulfur-containing phytochemicals derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables.[1][2] Among the diverse range of ITCs, this compound (8-MSOO-ITC) has emerged as a compound of interest due to its significant biological effects.[3][4] Found in vegetables like watercress, 8-MSOO-ITC contributes to their characteristic pungent flavor and has been associated with various health benefits, including cancer prevention.[1][3]

This guide delves into the core biological activities of 8-MSOO-ITC, providing a technical resource for researchers and professionals in the fields of pharmacology, nutrition, and drug development. We will explore its molecular mechanisms, supported by quantitative data and detailed experimental methodologies, to provide a thorough understanding of its potential as a therapeutic agent.

Anti-inflammatory Activity

8-MSOO-ITC exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Cytokines and Enzymes

In inflammatory responses, the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) is a hallmark. Studies have shown that 8-MSOO-ITC can effectively suppress the expression and production of these inflammatory markers.

Table 1: Quantitative Data on the Anti-inflammatory Effects of 8-MSOO-ITC

| Biological Effect | Cell Line/Model | Treatment Conditions | Quantitative Measurement | Reference |

| Inhibition of p38 Phosphorylation | LPS-activated murine peritoneal macrophages | Pre-treatment with 6.25 µM and 12.5 µM (R)-8-OITC for 30 min, followed by LPS stimulation for 18 h. | Statistically significant decrease in p38 phosphorylation at both concentrations. | [3] |

| Inhibition of JNK Phosphorylation | LPS-activated murine peritoneal macrophages | Pre-treatment with 12.5 µM (R)-8-OITC for 30 min, followed by LPS stimulation for 18 h. | Statistically significant decrease in JNK phosphorylation. | [3] |

| Inhibition of ERK Phosphorylation | LPS-activated murine peritoneal macrophages | Pre-treatment with 12.5 µM (R)-8-OITC for 30 min, followed by LPS stimulation for 18 h. | Statistically significant decrease in ERK phosphorylation. | [3] |

Modulation of Inflammatory Signaling Pathways

8-MSOO-ITC exerts its anti-inflammatory effects by targeting multiple signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and the NLRP3 inflammasome pathways.

The MAPK pathway, comprising kinases such as p38, JNK, and ERK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. As indicated in Table 1, (R)-8-OITC has been shown to reduce the phosphorylation of p38, JNK, and ERK in LPS-activated macrophages, thereby dampening the inflammatory cascade.[3]

Figure 1: Inhibition of the MAPK signaling pathway by 8-MSOO-ITC.

The JAK/STAT pathway is another critical route for cytokine signaling that drives inflammation. (R)-8-OITC has been found to modulate this pathway in LPS-induced immunoinflammatory responses in murine peritoneal macrophages.[4]

Figure 2: Modulation of the JAK/STAT signaling pathway by 8-MSOO-ITC.

The NLRP3 inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1β and IL-18. (R)-8-OITC has been shown to modulate the canonical and non-canonical pathways of the inflammasome in LPS-stimulated macrophages.[4]

Figure 3: Inhibition of the NLRP3 inflammasome pathway by 8-MSOO-ITC.

Antioxidant and Chemopreventive Activities

8-MSOO-ITC is a potent inducer of phase II detoxification enzymes, which play a critical role in protecting cells from oxidative stress and carcinogens. This activity is primarily mediated through the activation of the Nrf2 signaling pathway.

Induction of Phase II Enzymes

Phase II enzymes, such as Quinone Reductase (QR) and Glutathione S-transferases (GSTs), are crucial for detoxifying electrophiles and reactive oxygen species (ROS). 8-MSOO-ITC has been identified as a potent inducer of these protective enzymes.

Table 2: Induction of Quinone Reductase by 8-MSOO-ITC

| Cell Line | Treatment | Quantitative Measurement | Reference |

| Murine hepatoma Hepa 1c1c7 cells | 0.5 µM 8-methylsulfinyloctyl ITC | Two-fold induction in Quinone Reductase (QR) activity | [3] |

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophiles and ROS, including ITCs, can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. (R)-8-OITC has been shown to modulate the expression of Nrf2 in LPS-stimulated murine peritoneal macrophages.[4]

Figure 4: Activation of the Nrf2 signaling pathway by 8-MSOO-ITC.

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the biological activities of 8-MSOO-ITC.

Cell Culture and Macrophage Stimulation

-

Cell Line: Murine peritoneal macrophages or RAW 264.7 macrophage cell line.

-

Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

LPS Stimulation: To induce an inflammatory response, macrophages are stimulated with lipopolysaccharide (LPS) at a concentration typically ranging from 100 ng/mL to 1 µg/mL for a specified duration (e.g., 18-24 hours).

-

8-MSOO-ITC Treatment: Cells are pre-treated with various concentrations of 8-MSOO-ITC for a short period (e.g., 30 minutes to 1 hour) before LPS stimulation.

Western Blot Analysis

-

Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a standard method such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-p38, Nrf2, COX-2). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify the protein expression levels, which are often normalized to a loading control like β-actin or GAPDH.

Figure 5: General workflow for Western blot analysis.

Quinone Reductase (QR) Activity Assay

-

Cell Line: Murine hepatoma Hepa 1c1c7 cells are commonly used for this assay.

-

Treatment: Cells are treated with various concentrations of 8-MSOO-ITC for a specified period (e.g., 48 hours).

-

Cell Lysis: Cells are lysed, and the cytosolic fraction is collected.

-

Assay Principle: The QR activity is measured spectrophotometrically by monitoring the reduction of a substrate (e.g., menadione (B1676200) or dichloroindophenol) in the presence of NADPH. The rate of NADPH disappearance, measured as a decrease in absorbance at a specific wavelength (e.g., 340 nm), is proportional to the QR activity.

-

Data Analysis: The specific activity of QR is calculated and expressed as nmol of substrate reduced per minute per mg of protein. The fold induction is determined by comparing the activity in treated cells to that in control cells.

Conclusion

This compound demonstrates a remarkable range of biological activities, primarily centered around its anti-inflammatory and antioxidant properties. Its ability to modulate multiple key signaling pathways, including Nrf2, MAPK, JAK/STAT, and the NLRP3 inflammasome, underscores its potential as a multi-target therapeutic agent. The quantitative data presented in this guide highlight its potency as an inducer of phase II enzymes and an inhibitor of inflammatory responses. The detailed experimental protocols provide a foundation for researchers to further explore the mechanisms of action and therapeutic applications of 8-MSOO-ITC. Continued investigation into its pharmacokinetics, bioavailability, and efficacy in in vivo models is warranted to fully realize its potential in drug development and preventive medicine.

References

- 1. lktlabs.com [lktlabs.com]

- 2. academic.oup.com [academic.oup.com]

- 3. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C10H19NOS2 | CID 9794659 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Methylsulfinyloctyl Isothiocyanate in Watercress (Nasturtium officinale)

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a bioactive compound found in watercress (Nasturtium officinale) that has garnered significant interest for its potential health benefits. Derived from the hydrolysis of its precursor, 8-methylsulfinyloctyl glucosinolate (also known as glucohirsutin), 8-MSO-ITC is a potent inducer of phase II detoxification enzymes, exhibits anti-inflammatory properties, and contributes to the antioxidant capacity of this cruciferous vegetable. This technical guide provides a comprehensive overview of the biosynthesis, chemical properties, biological activities, and underlying molecular mechanisms of 8-MSO-ITC. Detailed experimental protocols for its extraction, quantification, and bioactivity assessment are presented, along with a compilation of quantitative data to facilitate further research and development.

Introduction

Watercress (Nasturtium officinale) is a rich source of various phytochemicals, among which isothiocyanates (ITCs) are particularly prominent for their biological activities. While phenethyl isothiocyanate (PEITC) is the most abundant ITC in watercress, other ITCs, such as this compound (8-MSO-ITC), have been identified as highly potent bioactive molecules.[1][2][3] 8-MSO-ITC is formed when the plant tissue is disrupted, allowing the enzyme myrosinase to hydrolyze the parent glucosinolate, 8-methylsulfinyloctyl glucosinolate.[1] This guide focuses on the technical aspects of 8-MSO-ITC, providing in-depth information for researchers in the fields of nutrition, pharmacology, and drug discovery.

Chemical Properties of this compound

8-MSO-ITC is an organosulfur compound characterized by an eight-carbon alkyl chain with a methylsulfinyl group at one end and an isothiocyanate group at the other. Its chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NOS₂ | [4][5][6][7] |

| Molecular Weight | 233.4 g/mol | [4][5][6][8] |

| IUPAC Name | 1-isothiocyanato-8-methylsulfinyloctane | [4][6] |

| CAS Number | 75272-81-0 | [4] |

| Appearance | Light yellow to yellow liquid | [7] |

Biosynthesis of 8-Methylsulfinyloctyl Glucosinolate

The precursor to 8-MSO-ITC, 8-methylsulfinyloctyl glucosinolate, is synthesized in watercress through a multi-step pathway originating from the amino acid methionine. The biosynthesis can be divided into three main stages: chain elongation, core structure formation, and side-chain modification.[1][7][9]

-

Chain Elongation: Methionine undergoes several cycles of chain elongation, where a methylene (B1212753) group is added in each cycle. This process involves a series of enzymatic reactions catalyzed by branched-chain amino acid aminotransferase (BCAT), methylthioalkylmalate synthase (MAM), isopropylmalate isomerase (IPMI), and isopropylmalate dehydrogenase (IPMDH).[4][6][8][10][11][12] For 8-methylsulfinyloctyl glucosinolate, this cycle is repeated to extend the carbon chain.

-

Core Glucosinolate Structure Formation: The chain-elongated amino acid is then converted into the core glucosinolate structure. This involves the action of several enzymes, including cytochromes P450 (CYP79 and CYP83 families), glutathione (B108866) S-transferases (GSTs), a C-S lyase (SUR1), and UDP-glucosyltransferases (UGTs).[13]

-

Side-Chain Modification: The final step involves modification of the side chain, in this case, the oxidation of the methylthio group to a methylsulfinyl group, leading to the formation of 8-methylsulfinyloctyl glucosinolate.

Biological Activities and Mechanisms of Action

Chemoprevention via Induction of Phase II Enzymes

A primary mechanism of the chemopreventive effects of 8-MSO-ITC is the induction of phase II detoxification enzymes, such as NAD(P)H:quinone reductase (QR).[1][2][14] These enzymes play a crucial role in protecting cells from carcinogens and oxidative stress by catalyzing the detoxification of electrophiles and reactive oxygen species. 8-MSO-ITC has been shown to be a more potent inducer of QR than the more abundant PEITC found in watercress.[10][14]

Quantitative Data on Quinone Reductase Induction:

| Compound | Concentration for 2-fold QR Induction (µM) | Cell Line | Source |

| 8-Methylsulfinyloctyl ITC | 0.5 | Murine Hepatoma Hepa 1c1c7 | [1][2][10][14] |

| 7-Methylsulfinylheptyl ITC | 0.2 | Murine Hepatoma Hepa 1c1c7 | [1][10][14] |

| Phenethyl ITC (PEITC) | 5.0 | Murine Hepatoma Hepa 1c1c7 | [10][14] |

The induction of these protective enzymes is largely mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Anti-inflammatory and Antioxidant Effects

8-MSO-ITC also exhibits anti-inflammatory and antioxidant properties. It has been shown to impair COX-2-mediated inflammatory responses in LPS-stimulated primary macrophages.[7][15] A study on (R)-8-methylsulfinyloctyl isothiocyanate demonstrated its ability to inhibit the production of pro-inflammatory cytokines and intracellular reactive oxygen species (ROS).[16] This was associated with the modulation of the Nrf2, MAPKs (p38, JNK, and ERK), and JAK/STAT signaling pathways.[16]

Dose-Response Data for Anti-inflammatory Effects of (R)-8-OITC:

| Concentration (µM) | Effect on Cell Viability | Effect on NO and ROS production | Source |

| 1.6 - 12.5 | Unaffected (≥80% viability) | Significant decrease | [17] |

| >12.5 | Reduced cell viability | - | [17] |

Quantitative Data on 8-Methylsulfinyloctyl Glucosinolate in Watercress

The concentration of 8-methylsulfinyloctyl glucosinolate (glucohirsutin), the precursor of 8-MSO-ITC, can vary depending on growing conditions.

| Light Treatment (Photoperiod - PPFD) | Glucohirsutin Concentration (% of total glucosinolates) | Source |

| 12 h — 266 µmol·m⁻²·s⁻¹ | 1.1 | [18] |

| 16 h — 200 µmol·m⁻²·s⁻¹ | 1.1 | [18] |

| 20 h — 160 µmol·m⁻²·s⁻¹ | 1.1 | [18] |

| 24 h — 133 µmol·m⁻²·s⁻¹ | 1.1 | [18] |

Experimental Protocols

Extraction of 8-MSO-ITC from Watercress

This protocol is adapted from methodologies described for the extraction of isothiocyanates from cruciferous vegetables.[2][15][19]

Methodology:

-

Sample Preparation: Freeze-dry fresh watercress and grind it into a fine powder.

-

Homogenization: Suspend the powdered watercress in a phosphate-buffered saline (PBS) solution containing a catalytic amount of ascorbic acid to prevent degradation.

-

Enzymatic Hydrolysis: Incubate the suspension at 37°C for 2 hours with stirring to facilitate the complete hydrolysis of 8-methylsulfinyloctyl glucosinolate by endogenous myrosinase.

-

Solvent Extraction: Perform a liquid-liquid extraction of the aqueous suspension with an organic solvent such as dichloromethane or ethyl acetate. Repeat the extraction three times to ensure complete recovery.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Reconstitution: Reconstitute the dried extract in a precise volume of a suitable solvent (e.g., acetonitrile) for subsequent analysis.

Quinone Reductase (QR) Induction Assay

This assay is based on the widely used method employing the murine hepatoma Hepa 1c1c7 cell line.[2][20][21][22][23]

Methodology:

-

Cell Culture: Culture Hepa 1c1c7 cells in a suitable medium (e.g., α-MEM supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 8-MSO-ITC (and appropriate controls) for 24-48 hours.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a digitonin-containing lysis buffer.

-

QR Activity Measurement: Determine the QR activity in the cell lysates by measuring the reduction of a specific substrate (e.g., menadione) coupled to the reduction of a tetrazolium dye (e.g., MTT) in the presence of an NADPH-generating system. Read the absorbance at the appropriate wavelength using a microplate reader.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay) to normalize the QR activity.

-

Data Analysis: Express the QR induction as the fold change in specific activity compared to the vehicle-treated control cells.

LC-MS/MS Analysis of 8-MSO-ITC and its Metabolites

This protocol outlines a general approach for the analysis of 8-MSO-ITC and its urinary N-acetylcysteine (NAC) conjugates.[2][24][25][26][27]

Methodology:

-

Sample Preparation:

-

Plant Extracts: Use the reconstituted extract from the protocol described in section 6.1.

-

Urine Samples: Centrifuge the urine sample to remove particulates. The supernatant can often be directly injected or subjected to solid-phase extraction (SPE) for cleanup and concentration.

-

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column (e.g., Spherisorb ODS2, 5 µm, 4.6 x 250 mm).

-

Mobile Phase: Employ a gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.

-

Gradient: A typical gradient might start with a low percentage of acetonitrile, increasing to a high percentage over 20-30 minutes to elute compounds of increasing hydrophobicity.

-

-

Mass Spectrometric Detection:

-

Ionization: Use electrospray ionization (ESI) in positive ion mode.

-

Analysis Mode: For quantification, use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. For identification, use full scan and product ion scan modes on a high-resolution mass spectrometer (e.g., Q-TOF).

-

MRM Transitions: Specific precursor-to-product ion transitions for 8-MSO-ITC and its NAC conjugate need to be determined using authentic standards.

-

Conclusion

This compound is a significant bioactive compound in watercress with potent chemopreventive and anti-inflammatory properties. Its mechanism of action, primarily through the induction of the Nrf2 signaling pathway, makes it a compelling target for further research in nutrition and drug development. The data and protocols presented in this guide offer a solid foundation for scientists to explore the full potential of this promising natural product. Further studies are warranted to investigate its efficacy in vivo and to explore its potential therapeutic applications.

References

- 1. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The methionine chain elongation pathway in the biosynthesis of glucosinolates in Eruca sativa (Brassicaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Biosynthesis of methionine-derived glucosinolates in Arabidopsis thaliana: recombinant expression and characterization of methylthioalkylmalate synthase, the condensing enzyme of the chain-elongation cycle - ProQuest [proquest.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Glucosinolate biosynthesis: demonstration and characterization of the condensing enzyme of the chain elongation cycle in Eruca sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural Studies of Aliphatic Glucosinolate Chain-Elongation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic and catalytic mechanisms of the methionine-derived glucosinolate biosynthesis enzyme methylthioalkylmalate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 16. (R)-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophages: chemical synthesis and molecular signaling pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ( R )-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophage ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO02009F [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Induction of quinone reductase by allylisothiocyanate (AITC) and the N-acetylcysteine conjugate of AITC in Hepa1c1c7 mouse hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Induction of NAD(P)H:quinone reductase in murine hepatoma cells by phenolic antioxidants, azo dyes, and other chemoprotectors: a model system for the study of anticarcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Induction of quinone reductase by sulforaphane and sulforaphane N-acetylcysteine conjugate in murine hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Induction of quinone reductase activity by stilbene analogs in mouse Hepa 1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. tmiclinode.com [tmiclinode.com]

- 25. Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 27. archipel.uqam.ca [archipel.uqam.ca]

mechanism of action of 8-Methylsulfinyloctyl isothiocyanate

An In-depth Technical Guide on the Core Mechanism of Action of 8-Methylsulfinyloctyl Isothiocyanate

Introduction

This compound (8-MSOO-ITC) is a naturally occurring isothiocyanate (ITC) found in cruciferous vegetables, most notably watercress (Nasturtium officinale). Isothiocyanates are derived from the enzymatic hydrolysis of glucosinolates upon plant tissue disruption. 8-MSOO-ITC has garnered significant scientific interest for its potent biological activities, including chemopreventive and anti-inflammatory properties. This document provides a detailed examination of the molecular mechanisms that underpin the action of 8-MSOO-ITC, focusing on its interaction with key cellular signaling pathways.

Core Mechanisms of Action

The biological effects of 8-MSOO-ITC are multifaceted, primarily revolving around three interconnected mechanisms: the induction of phase II detoxification enzymes, the attenuation of inflammatory responses, and the induction of apoptosis.

Induction of Phase II Detoxification Enzymes via the Keap1-Nrf2 Pathway

A primary mechanism of action for 8-MSOO-ITC is the potent induction of phase II detoxification enzymes, such as NAD(P)H:quinone reductase (QR) and glutathione (B108866) S-transferases (GSTs).[1][2] These enzymes play a crucial role in protecting cells from carcinogenic and xenobiotic insults by enhancing their detoxification and excretion.[1]

The induction of these cytoprotective genes is primarily regulated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4]

8-MSOO-ITC, being an electrophilic compound, is believed to react with reactive cysteine sensors on the Keap1 protein. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting Nrf2 degradation.[4][5] The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of phase II enzymes and other antioxidant proteins.

Data Presentation: Induction of Quinone Reductase (QR)

Studies comparing various isothiocyanates from watercress have shown 8-MSOO-ITC to be a significantly more potent inducer of phase II enzymes than the more volatile β-phenylethyl isothiocyanate (PEITC).[2]

| Compound | Concentration for Two-Fold QR Induction (in Hepa 1c1c7 cells) | Source |

| 8-Methylsulfinyloctyl ITC (8-MSOO-ITC) | 0.5 µM | [2] |

| 7-Methylsulfinylheptyl ITC | 0.2 µM | [2] |

| β-phenylethyl isothiocyanate (PEITC) | 5.0 µM | [2] |

Attenuation of Inflammatory Responses

8-MSOO-ITC demonstrates significant anti-inflammatory activity by modulating key signaling pathways involved in the inflammatory cascade.[6][7] It has been shown to inhibit the production of pro-inflammatory mediators in macrophages stimulated by lipopolysaccharide (LPS).[6]

The mechanisms for this effect include the suppression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and a reduction in the secretion of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and IL-6.[7] This inhibitory action is mediated through the modulation of several signaling pathways, including the Nrf2 pathway (which has inherent anti-inflammatory functions), Mitogen-Activated Protein Kinases (MAPKs like p38, JNK, and ERK), and the JAK/STAT pathway.[7]

References

- 1. academic.oup.com [academic.oup.com]

- 2. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (R)-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophages: chemical synthesis and molecular signaling pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of 8-Methylsulfinyloctyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is an organosulfur compound belonging to the isothiocyanate (ITC) family.[1] Found in cruciferous vegetables such as watercress (Nasturtium officinale), 8-MSO-ITC is gaining attention for its potential therapeutic properties, particularly its potent anti-inflammatory and antioxidant effects.[2][3] This technical guide provides an in-depth overview of the current scientific understanding of 8-MSO-ITC's anti-inflammatory mechanisms, presenting key quantitative data, detailed experimental protocols, and visualizations of the molecular pathways involved. The information is primarily based on studies conducted on the (R)-enantiomer of 8-MSO-ITC, referred to as (R)-8-OITC, in ex vivo models of inflammation.[2]

Core Mechanism of Action

(R)-8-Methylsulfinyloctyl isothiocyanate exerts its anti-inflammatory effects by modulating key signaling pathways that regulate the inflammatory response. In preclinical models using murine peritoneal macrophages stimulated with lipopolysaccharide (LPS), (R)-8-OITC has been shown to act through a dual mechanism: the upregulation of the antioxidant Nrf2 pathway and the downregulation of pro-inflammatory cascades, including NF-κB, MAPKs, and JAK/STAT signaling.[2][3] This multifaceted approach allows it to effectively reduce the production of a wide range of inflammatory mediators.[2]

Data Presentation: In Vitro Anti-inflammatory Activity

The following tables summarize the key findings on the effects of (R)-8-OITC on LPS-stimulated murine peritoneal macrophages. The data is primarily derived from the work of Alcarranza et al., 2023, published in Food & Function.[2][4]

Table 1: Effect of (R)-8-OITC on Pro-inflammatory Mediators

| Parameter Measured | Model System | Treatment Concentrations | Observed Effect | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated murine peritoneal macrophages | 6.25 µM, 12.5 µM | Significant decrease (p < 0.001) | [2] |

| Reactive Oxygen Species (ROS) | LPS-stimulated murine peritoneal macrophages | 6.25 µM, 12.5 µM | Significant decrease (p < 0.001) | [2] |

| iNOS Protein Expression | LPS-stimulated murine peritoneal macrophages | 6.25 µM, 12.5 µM | Significant downregulation (***p < 0.001) | [2] |

| COX-2 Protein Expression | LPS-stimulated murine peritoneal macrophages | 6.25 µM, 12.5 µM | Significant decrease | [2][3] |

| mPGES-1 Protein Expression | LPS-stimulated murine peritoneal macrophages | Not specified | Significant decrease | [2][3] |

Table 2: Effect of (R)-8-OITC on Pro-inflammatory Cytokine Production

| Cytokine | Model System | Treatment Concentrations | Observed Effect | Reference |

| Interleukin-1β (IL-1β) | LPS-stimulated murine peritoneal macrophages | 6.25 µM, 12.5 µM | Significant decrease (p < 0.001) | [2] |

| Tumor Necrosis Factor-α (TNF-α) | LPS-stimulated murine peritoneal macrophages | 6.25 µM, 12.5 µM | Significant decrease (p < 0.001) | [2] |

| Interleukin-6 (IL-6) | LPS-stimulated murine peritoneal macrophages | 6.25 µM, 12.5 µM | Significant decrease (p < 0.001) | [2] |

| Interleukin-17 (IL-17) | LPS-stimulated murine peritoneal macrophages | 6.25 µM, 12.5 µM | Significant decrease (p < 0.001) | [2] |

| Interleukin-18 (IL-18) | LPS-stimulated murine peritoneal macrophages | Not specified | Significant reduction | [2][3] |

Table 3: Effect of (R)-8-OITC on Key Signaling Pathways

| Signaling Pathway/Protein | Model System | Treatment Concentrations | Observed Effect | Reference |

| Nrf2 Expression | LPS-stimulated murine peritoneal macrophages | 6.25 µM, 12.5 µM | Significant upregulation | [2] |

| JAK2 Phosphorylation | LPS-stimulated murine peritoneal macrophages | Not specified | Significant decrease | [2] |

| STAT3 Phosphorylation | LPS-stimulated murine peritoneal macrophages | Not specified | Significant decrease | [2] |

| p38 MAPK Phosphorylation | LPS-stimulated murine peritoneal macrophages | Not specified | Modulation of expression | [2][3] |

| JNK MAPK Phosphorylation | LPS-stimulated murine peritoneal macrophages | Not specified | Modulation of expression | [2][3] |

| ERK MAPK Phosphorylation | LPS-stimulated murine peritoneal macrophages | Not specified | Modulation of expression | [2][3] |

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key molecular pathways influenced by 8-MSO-ITC and a typical experimental workflow for its evaluation.

Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.

Caption: Dual anti-inflammatory mechanism of 8-MSO-ITC.

Caption: General experimental workflow for in vitro evaluation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of 8-MSO-ITC's anti-inflammatory properties.

Isolation and Culture of Murine Peritoneal Macrophages

This protocol describes the elicitation and harvesting of macrophages from the peritoneal cavity of mice.

-

Materials:

-

Mice (e.g., Swiss albino)

-

Sterile 3% Thioglycollate medium

-

70% Ethanol

-

Sterile Phosphate-Buffered Saline (PBS)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Syringes (1 mL, 5 mL) and needles (23G, 25G)

-

Sterile surgical instruments

-

50 mL conical tubes

-

Hemocytometer or automated cell counter

-

Tissue culture plates (e.g., 24-well)

-

-

Procedure:

-

Inject 1 mL of sterile 3% thioglycollate medium into the peritoneal cavity of each mouse.

-

After 4-5 days, euthanize the mice using a humane, approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

-

Position the mouse on its back and sterilize the abdomen with 70% ethanol.

-

Make a small incision through the skin of the lower abdomen and peel the skin back to expose the intact peritoneal wall.

-

Using a 25G needle, inject 5 mL of cold, sterile PBS into the peritoneal cavity.

-

Gently massage the abdomen for 30-60 seconds to dislodge the macrophages.

-

Carefully aspirate the peritoneal fluid (lavage) using a 23G needle and place it into a 50 mL conical tube on ice.

-

Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in complete RPMI-1640 medium.

-

Count the cells and assess viability (e.g., using Trypan Blue).

-

Seed the cells into tissue culture plates at the desired density (e.g., 5 x 10⁵ cells/well in a 24-well plate).

-

Incubate at 37°C in a 5% CO₂ atmosphere for 2-4 hours to allow macrophages to adhere.

-

After incubation, wash the wells gently with warm PBS to remove non-adherent cells.

-

Add fresh complete RPMI-1640 medium and incubate overnight before treatment.

-

LPS-Induced Inflammation Assay

This protocol details the in vitro stimulation of macrophages to induce an inflammatory response.

-

Procedure:

-

Following the initial overnight incubation, remove the culture medium from the adherent macrophages.

-

Add fresh medium containing various concentrations of (R)-8-OITC (e.g., 6.25 µM and 12.5 µM) or vehicle control (e.g., DMSO).

-

Incubate for a pre-treatment period (e.g., 30 minutes) at 37°C and 5% CO₂.

-

Add Lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to all wells except the unstimulated control.

-

Incubate for the desired stimulation period (e.g., 18-24 hours).

-

After incubation, collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.

-

Quantification of Cytokines by ELISA

This protocol describes a sandwich ELISA for measuring cytokine concentrations in the culture supernatant.

-

Materials:

-

96-well high-binding ELISA plates

-

Cytokine-specific capture antibody

-

Recombinant cytokine standard

-

Biotinylated cytokine-specific detection antibody

-

Avidin-HRP (Horseradish Peroxidase) conjugate

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Coating buffer, Assay diluent, and Wash buffer

-

Plate reader

-

-

Procedure:

-

Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

-

Wash the plate 3 times with wash buffer.

-

Block the plate with assay diluent for 1-2 hours at room temperature (RT).

-

Wash the plate 3 times.

-

Add 100 µL of standards and collected cell culture supernatants to the wells. Incubate for 2 hours at RT.

-

Wash the plate 4 times.

-

Add the biotinylated detection antibody diluted in assay diluent. Incubate for 1 hour at RT.

-

Wash the plate 4 times.

-

Add Avidin-HRP conjugate. Incubate for 30 minutes at RT in the dark.

-

Wash the plate 5-7 times.

-

Add TMB substrate and incubate until a color develops (5-15 minutes).

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm on a plate reader.

-

Calculate cytokine concentrations by interpolating from the standard curve.

-

Western Blot Analysis for Protein Expression

This protocol is for determining the expression levels of proteins such as iNOS, COX-2, Nrf2, and phosphorylated forms of MAPKs and STATs.

-

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Nitrocellulose or PVDF membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Lyse the cultured macrophages with RIPA buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 15-20 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at RT.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane 3 times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at RT.

-

Wash the membrane 3 times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin or GAPDH.

-

Intracellular ROS Measurement

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

-

Materials:

-

DCFH-DA probe

-

HBSS or serum-free medium

-

Fluorescence microplate reader or fluorescence microscope

-

-

Procedure:

-

After the LPS stimulation period, wash the cells twice with warm HBSS.

-

Load the cells with 10 µM DCFH-DA in HBSS or serum-free medium.

-

Incubate for 30 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess probe.

-

Measure the fluorescence intensity using a microplate reader (Excitation ~485 nm, Emission ~530 nm) or capture images using a fluorescence microscope.

-

The fluorescence intensity is proportional to the amount of ROS produced.

-

Conclusion

This compound demonstrates significant anti-inflammatory properties in preclinical models. Its ability to upregulate the Nrf2-mediated antioxidant response while simultaneously inhibiting multiple pro-inflammatory pathways, including NF-κB, MAPKs, and JAK/STAT, makes it a compelling candidate for further investigation. The data presented herein highlights its efficacy in reducing key inflammatory mediators and cytokines. The provided protocols offer a robust framework for researchers to further explore the therapeutic potential of 8-MSO-ITC in the context of immuno-inflammatory pathologies. Further in vivo studies are warranted to validate these promising in vitro findings.

References

- 1. Multivariate Analysis of Cytokine Responses Identifies Distinctive Sensitivities to Lipopolysaccharide in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (R)-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophages: chemical synthesis and molecular signaling pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ( R )-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophage ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO02009F [pubs.rsc.org]

An In-depth Technical Guide on the Antibacterial Effects of 8-Methylsulfinyloctyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the currently available scientific information regarding the antibacterial properties of 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC). It is important to note that while this compound is recognized for its anti-inflammatory and chemopreventive effects, detailed and specific quantitative data on its antibacterial activity, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a broad range of bacteria, are not extensively available in the public domain. Consequently, this guide also draws upon data from structurally related isothiocyanates (ITCs) to provide a comprehensive overview of the potential antibacterial mechanisms and experimental methodologies.

Introduction to this compound

This compound is a naturally occurring organosulfur compound found in cruciferous vegetables, notably in watercress (Nasturtium officinale). It belongs to the isothiocyanate class of compounds, which are derived from the enzymatic hydrolysis of glucosinolates. While 8-MSO-ITC has been a subject of research for its role in cancer prevention and its anti-inflammatory properties, its potential as an antibacterial agent is also acknowledged, though less characterized. This guide aims to consolidate the existing knowledge and provide a framework for future research into its specific antibacterial applications.

Antibacterial Activity of Isothiocyanates: A Comparative Overview

Isothiocyanates as a chemical class are well-documented for their broad-spectrum antimicrobial activity. The electrophilic nature of the -N=C=S group is central to their biological function, allowing for covalent modification of cellular nucleophiles, particularly the sulfhydryl groups of proteins.

While specific data for 8-MSO-ITC is scarce, a study on its close homolog, 6-methylsulfinylhexyl isothiocyanate, demonstrated antibacterial activity against Escherichia coli and Staphylococcus aureus[1][2]. Furthermore, studies on other aliphatic and aromatic isothiocyanates provide a basis for understanding the potential efficacy of 8-MSO-ITC. A quantitative structure-activity relationship (QSAR) study indicated that the x-(methylsulfinyl)alkyl (MSITC) subclass of ITCs is among the most active[3].

For comparative purposes, the following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for some common isothiocyanates against various bacterial strains.

Table 1: Comparative Antibacterial Activity of Various Isothiocyanates

| Isothiocyanate | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference(s) |

| Allyl Isothiocyanate (AITC) | Escherichia coli O157:H7 | 59 | >100 | [4] |

| Staphylococcus aureus | 100 | >1000 | [5] | |

| Listeria monocytogenes | 100 | >1000 | [5] | |

| Benzyl Isothiocyanate (BITC) | Methicillin-Resistant S. aureus (MRSA) | 2.9 - 110 | Not specified | [5] |

| Campylobacter jejuni | 1.25 - 5 | Not specified | [4] | |

| Phenethyl Isothiocyanate (PEITC) | Staphylococcus aureus | 100 | >1000 | [5] |

| Escherichia coli | 100 | 1000 | [5] | |

| Sulforaphane (SFN) | Helicobacter pylori | 2 (median) | Not specified | [4] |

| x-(methylsulfonyl)alkyl ITCs | Bacillus cereus | ≤ 25 | 12.5 - 50 | [3] |

Putative Mechanisms of Antibacterial Action

The antibacterial action of isothiocyanates is believed to be multifactorial. The primary mechanisms are inferred to be applicable to 8-MSO-ITC, given its characteristic functional group.

Disruption of Bacterial Cell Membrane Integrity

Isothiocyanates can interact with bacterial cell membranes, leading to a loss of integrity and subsequent leakage of intracellular components. This is thought to occur through the reaction of the isothiocyanate group with amine and thiol groups of membrane proteins and phospholipids. This disruption can lead to a dissipation of the proton motive force and ultimately, cell death.

Inhibition of Essential Bacterial Enzymes

The electrophilic carbon atom of the isothiocyanate group is susceptible to nucleophilic attack by sulfhydryl groups of cysteine residues in bacterial enzymes. This covalent modification can lead to the inactivation of enzymes that are critical for various metabolic pathways, including cellular respiration and DNA replication.

Induction of Oxidative Stress

Some studies suggest that isothiocyanates can induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids.

The following diagram illustrates the proposed general mechanisms of antibacterial action for isothiocyanates.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 6-Methylsulfinylhexyl isothiocyanate and its homologues as food-originated compounds with antibacterial activity against Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. edepot.wur.nl [edepot.wur.nl]

- 4. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

The Chemopreventive Potential of 8-Methylsulfinyloctyl Isothiocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC) is a naturally occurring isothiocyanate (ITC) found in cruciferous vegetables, most notably watercress (Nasturtium officinale).[1][2] Isothiocyanates are a class of sulfur-containing phytochemicals derived from the enzymatic hydrolysis of glucosinolates.[3] This process occurs when the plant tissue is disrupted, for instance, by chewing or cutting, which allows the myrosinase enzyme to come into contact with glucosinolates.[4] While compounds like sulforaphane (B1684495) from broccoli and phenethyl isothiocyanate (PEITC) from watercress have been extensively studied, 8-MSO-ITC is emerging as a particularly potent agent in cancer chemoprevention.[5][6]

Chemoprevention involves the use of natural or synthetic agents to suppress, reverse, or prevent the development of cancer.[7] Isothiocyanates act at multiple stages of carcinogenesis through several interconnected mechanisms, including the modulation of carcinogen-metabolizing enzymes, induction of apoptosis (programmed cell death), inhibition of inflammation, and epigenetic regulation.[1][3][8] This document provides a comprehensive technical overview of the current scientific understanding of 8-MSO-ITC's chemopreventive potential, focusing on its mechanisms of action, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Chemoprevention by 8-MSO-ITC

The anticancer effects of 8-MSO-ITC are attributed to its ability to modulate key cellular signaling pathways that are often dysregulated in cancer.

Potent Induction of Phase II Detoxification Enzymes via Nrf2 Activation

A primary defense mechanism against chemical carcinogenesis is the body's ability to detoxify and eliminate carcinogens. This is largely mediated by Phase I and Phase II biotransformation enzymes.[1][3]

-

Phase I Enzymes (e.g., cytochrome P450s) often activate pro-carcinogens into their ultimate carcinogenic forms.[7]

-

Phase II Enzymes (e.g., Quinone Reductase [QR], Glutathione S-transferases [GSTs]) conjugate these activated carcinogens with endogenous ligands, making them more water-soluble and facilitating their excretion from the body.[1][5]

8-MSO-ITC is a powerful inducer of Phase II enzymes.[1][5] This induction is primarily mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9][10]

Mechanism of Nrf2 Activation: Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Isothiocyanates like 8-MSO-ITC are electrophilic and can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[10] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding Phase II enzymes and other antioxidant proteins, thereby initiating their transcription.[9][11]

Anti-inflammatory Effects via Inhibition of the NF-κB Pathway

Chronic inflammation is a well-established driver of cancer development and progression. The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][13] 8-MSO-ITC has been shown to impair inflammatory responses in macrophages.[14]

Mechanism of NF-κB Inhibition: In unstimulated cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[15] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[16] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of pro-inflammatory genes.[17] Isothiocyanates can inhibit this pathway at multiple levels, including preventing the degradation of IκBα, thereby blocking NF-κB's nuclear translocation and subsequent activity.[12] This leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[14][18] There is also evidence of crosstalk where Nrf2 activation can negatively regulate the NF-κB pathway.[19]

Induction of Apoptosis

Apoptosis is a crucial process for eliminating genetically damaged or malignant cells, thereby preventing tumor growth.[20] Many chemopreventive agents, including various ITCs, exert their effects by inducing apoptosis in cancer cells.[4][21] The general mechanism for ITCs involves the generation of intracellular reactive oxygen species (ROS), which triggers mitochondrial dysfunction and the activation of a cascade of cysteine proteases known as caspases (e.g., caspase-3), ultimately leading to cell death.[21][22] While specific studies detailing this mechanism for 8-MSO-ITC are emerging, it is a well-established property of the isothiocyanate class.[20][23]

Histone Deacetylase (HDAC) Inhibition

Epigenetic alterations, which change gene expression without altering the DNA sequence, are fundamental to cancer development. Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure that represses gene transcription.[24][25] In many cancers, HDACs are overactive, silencing critical tumor suppressor genes like p21.[6] Several ITCs, notably sulforaphane, have been identified as HDAC inhibitors.[6][26] By inhibiting HDACs, ITCs can restore the expression of these silenced genes, leading to cell cycle arrest and apoptosis. This represents another plausible, though less directly studied, chemopreventive mechanism for 8-MSO-ITC.[27]

Quantitative Data Presentation

The efficacy of 8-MSO-ITC, particularly in comparison to other well-known isothiocyanates, has been quantified in cell-based assays.

Table 1: Potency of Isothiocyanates in Inducing Phase II Enzymes

This table summarizes the concentration of various ITCs required to achieve a two-fold induction of Quinone Reductase (QR) activity in murine hepatoma Hepa 1c1c7 cells, a standard model for assessing Phase II enzyme induction.[1][5] Lower values indicate higher potency.

| Isothiocyanate (ITC) | Source | Concentration for 2-fold QR Induction (µM) | Relative Potency vs. PEITC |

| 8-Methylsulfinyloctyl ITC | Watercress | 0.5 | 10x |

| 7-Methylsulfinylheptyl ITC | Watercress | 0.2 | 25x |

| Phenethyl ITC (PEITC) | Watercress | 5.0 | 1x (Reference) |

Data sourced from Rose et al., Carcinogenesis, 2000.[1][5]

Table 2: Anti-inflammatory Activity of 8-MSO-ITC

This table presents data on the inhibition of key inflammatory mediators by 8-MSO-ITC in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).

| Inflammatory Mediator | 8-MSO-ITC Concentration (µM) | % Inhibition |

| Nitric Oxide (NO) | 1 - 10 | Dose-dependent suppression |

| Prostaglandin E2 (PGE2) | 1 - 10 | Dose-dependent suppression |

Data interpretation based on MedChemExpress and InvivoChem product descriptions referencing studies on RAW 264.7 macrophages.[14][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the bioactivity of 8-MSO-ITC.

Protocol 1: Quinone Reductase (QR) Induction Assay

This assay measures the ability of a compound to induce the activity of the phase II enzyme Quinone Reductase in cultured cells.[1][9]

-

Cell Culture: Murine hepatoma Hepa 1c1c7 cells are cultured in α-MEM supplemented with 10% fetal bovine serum and maintained at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Cells are seeded into 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of 8-MSO-ITC (e.g., 0.1 to 10 µM) or a vehicle control (e.g., DMSO). Cells are incubated for an additional 48 hours.

-

Cell Lysis: The medium is removed, and cells are lysed by adding a digitonin (B1670571) solution and incubating for 10 minutes.

-

Activity Measurement: The cell lysate is transferred to a new 96-well plate containing the assay reaction mixture (Tris-HCl buffer, FAD, glucose-6-phosphate, NADP+, glucose-6-phosphate dehydrogenase, MTT dye, and menadione).

-

Data Analysis: The rate of MTT reduction is measured spectrophotometrically at 610 nm. A parallel plate is used to determine total protein concentration (e.g., using a crystal violet assay) to normalize the QR activity. The concentration required to double the specific activity of QR (CD value) is calculated.

Protocol 2: Analysis of ITC Metabolites in Urine by LC-MS

This method confirms the uptake and metabolism of ITCs following consumption by detecting their N-acetylcysteine (NAC) conjugates in urine.[1][5]

-

Sample Collection: Urine samples are collected from subjects before and at timed intervals after consumption of an ITC source (e.g., watercress).

-

Sample Preparation: A known volume of urine is mixed with an internal standard. The sample is homogenized and then centrifuged to remove particulates.

-

Solid-Phase Extraction (SPE): The supernatant is passed through a C18 SPE cartridge to concentrate the ITC-NAC conjugates and remove interfering substances. The cartridge is washed, and the metabolites are eluted with methanol.

-

LC-MS Analysis: The eluate is evaporated to dryness and reconstituted in a suitable solvent. The sample is injected into a liquid chromatography-mass spectrometry (LC-MS) system.

-

Chromatography: Separation is typically achieved on a C18 column with a gradient elution using water and acetonitrile, both containing a small percentage of formic acid.

-

Mass Spectrometry: Detection is performed using an electrospray ionization (ESI) source, often in positive ion mode. The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated molecular ions of the expected ITC-NAC conjugates (e.g., 8-MSO-ITC-NAC).

-

-

Quantification: The identity of the conjugates is confirmed by their retention time and mass spectrum compared to synthesized standards. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Protocol 3: Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the production of NO by measuring the accumulation of its stable metabolite, nitrite (B80452), in cell culture supernatant.[18]

-

Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in a 96-well plate. After adherence, they are pre-treated with various concentrations of 8-MSO-ITC for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS, e.g., 1 µg/mL) for 24 hours to induce inflammation.

-

Supernatant Collection: After incubation, 50 µL of the cell culture supernatant is collected from each well.

-

Griess Reaction: 50 µL of Griess Reagent A (sulfanilamide in phosphoric acid) is added to the supernatant, followed by a 10-minute incubation at room temperature, protected from light. Then, 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added, followed by another 10-minute incubation.

-

Measurement: The absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The nitrite concentration in the samples is calculated from the standard curve, and the percentage inhibition of NO production by 8-MSO-ITC is determined relative to the LPS-only treated control.

Conclusion and Future Directions

This compound, a key bioactive compound in watercress, demonstrates significant chemopreventive potential. Its mechanisms of action are multifaceted and robust, centered on the potent induction of cytoprotective Phase II enzymes via the Nrf2 pathway and the suppression of pro-carcinogenic inflammation through the inhibition of the NF-κB signaling cascade.[1][9][14] Quantitative studies highlight its superior potency in inducing detoxification enzymes compared to other ITCs like PEITC.[5]

While the current in vitro and ex vivo data are compelling, further research is necessary to fully elucidate the therapeutic and preventive utility of 8-MSO-ITC. Future research should prioritize:

-

In Vivo Studies: Animal models of carcinogenesis are needed to confirm the chemopreventive efficacy of 8-MSO-ITC in a whole-organism context, assessing its impact on tumor incidence, multiplicity, and latency.[28]

-

Pharmacokinetic and Bioavailability Studies: Detailed analysis of the absorption, distribution, metabolism, and excretion (ADME) of 8-MSO-ITC is crucial to establish effective dosing regimens.[28]

-

Clinical Trials: Ultimately, well-designed human clinical trials are required to translate the promising preclinical findings into tangible cancer prevention strategies for at-risk populations.[29]

The continued investigation of this compound holds considerable promise for the development of novel, diet-derived agents for cancer prevention and therapy.

References

- 1. academic.oup.com [academic.oup.com]

- 2. (R)-8-Methylsulfinyloctyl isothiocyanate from Nasturtium officinale inhibits LPS-induced immunoinflammatory responses in mouse peritoneal macrophages: chemical synthesis and molecular signaling pathways involved - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 7-Methylsulfinylheptyl and 8-methylsulfinyloctyl isothiocyanates from watercress are potent inducers of phase II enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dietary histone deacetylase inhibitors: From cells to mice to man - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hugendubel.info [hugendubel.info]

- 8. Mechanisms of action of isothiocyanates in cancer chemoprevention: an update - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. academic.oup.com [academic.oup.com]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. mdpi.com [mdpi.com]

- 16. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue [mdpi.com]

- 18. This compound | Bacterial | 75272-81-0 | Invivochem [invivochem.com]

- 19. Nrf2-Activating Bioactive Peptides Exert Anti-Inflammatory Activity through Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of 6-methylsulfinylhexyl isothiocyanate as an apoptosis-inducing component in wasabi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Induction of apoptosis by isothiocyanate sulforaphane in human cervical carcinoma HeLa and hepatocarcinoma HepG2 cells through activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. bioactive.mbg.duth.gr [bioactive.mbg.duth.gr]

- 23. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 24. On the Inhibition of Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Modulation of histone deacetylase activity by dietary isothiocyanates and allyl sulfides: studies with sulforaphane and garlic organosulfur compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Benzyl isothiocyanate-mediated inhibition of histone deacetylase leads to NF-kappaB turnoff in human pancreatic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In vivo pharmacokinetics and regulation of gene expression profiles by isothiocyanate sulforaphane in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. An Overview of Registered Clinical Trials on Glucosinolates and Human Health: The Current Situation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Methylsulfinyloctyl Isothiocyanate and Nrf2 Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Methylsulfinyloctyl isothiocyanate (8-MSO-ITC), a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Found in cruciferous vegetables such as watercress, 8-MSO-ITC has garnered significant interest for its potential chemopreventive and anti-inflammatory properties. This document details the molecular mechanisms of Nrf2 activation by 8-MSO-ITC, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visual representations of the key pathways and workflows.

Introduction to this compound (8-MSO-ITC)

This compound is a naturally occurring organosulfur compound belonging to the isothiocyanate (ITC) family.[1] These compounds are derived from the enzymatic hydrolysis of glucosinolates, which are abundant in cruciferous vegetables.[2] 8-MSO-ITC, in particular, is found in watercress (Nasturtium officinale) and has demonstrated potent induction of phase II detoxification enzymes, which are critical for cellular protection against oxidative stress and carcinogens.[3] The growing body of evidence supporting the health benefits of ITCs has positioned them as promising candidates for drug development and chemoprevention strategies.[4]

The Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense

The Nrf2 signaling pathway is a crucial cellular stress response mechanism that regulates the expression of a wide array of antioxidant and cytoprotective genes.[5][6] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[7]

Upon exposure to electrophiles or oxidative stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows newly synthesized Nrf2 to stabilize and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[8]

Mechanism of Nrf2 Activation by this compound

Like other isothiocyanates, 8-MSO-ITC is an electrophilic molecule that activates the Nrf2 pathway by reacting with the sulfhydryl groups of specific cysteine residues on Keap1.[9] This covalent modification of Keap1 inhibits its ability to target Nrf2 for degradation, leading to the accumulation and nuclear translocation of Nrf2.[7] The subsequent activation of ARE-dependent gene expression results in the upregulation of a battery of protective enzymes.

Quantitative Data on Nrf2 Activation by 8-MSO-ITC

The potency of 8-MSO-ITC as an Nrf2 activator has been demonstrated in various in vitro studies. A key measure of this activity is the induction of quinone reductase (QR), a well-established Nrf2 target gene. The following table summarizes the available quantitative data for 8-MSO-ITC and provides a comparison with other known isothiocyanates.

| Compound | Assay | Cell Line | Concentration for 2-fold Induction | Reference |

| 8-Methylsulfinyloctyl ITC | Quinone Reductase Induction | Murine Hepatoma Hepa 1c1c7 | 0.5 µM | [3] |

| 7-Methylsulfinylheptyl ITC | Quinone Reductase Induction | Murine Hepatoma Hepa 1c1c7 | 0.2 µM | [3] |

| Phenethyl isothiocyanate (PEITC) | Quinone Reductase Induction | Murine Hepatoma Hepa 1c1c7 | 5.0 µM | [3] |

| Sulforaphane (B1684495) | Quinone Reductase Induction | Murine Hepatoma Hepa 1c1c7 | Not explicitly stated in[3] | - |

Note: The data presented here is based on available literature and may vary depending on experimental conditions.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the activation of the Nrf2 signaling pathway by 8-MSO-ITC.

ARE-Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of 8-MSO-ITC to induce Nrf2-mediated gene transcription.

-

Cell Culture:

-